[1-(Bromomethyl)cyclopropyl]cyclopentane
Description
[1-(Bromomethyl)cyclopropyl]cyclopentane is a bicyclic organic compound featuring a cyclopentane ring substituted with a cyclopropyl group bearing a bromomethyl substituent. For instance, compounds like 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS 2091636-18-7, C₇H₁₀BrF₃, MW 231.05) and 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane (CAS 1250315-70-8, C₁₂H₂₃BrO, MW 263.21) share structural similarities . The bromomethylcyclopropyl moiety is critical for reactivity, particularly in cationic intermediates, as demonstrated in cyclopropane derivative oxidations .
Properties
Molecular Formula |
C9H15Br |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopropyl]cyclopentane |
InChI |
InChI=1S/C9H15Br/c10-7-9(5-6-9)8-3-1-2-4-8/h8H,1-7H2 |
InChI Key |
QUANMMFTMFVCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CC2)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of Cyclopropylmethanol Using Triphenylphosphine and Bromine in Polar Aprotic Solvents
This classical method involves reacting cyclopropylmethanol with bromine and triphenylphosphine in polar aprotic solvents such as dimethylformamide (DMF) or N-methylacetamide. The reaction proceeds via formation of a phosphonium intermediate that facilitates substitution of the hydroxyl group by bromine.
-
- Solvent: Dimethylformamide (DMF) or N-methylacetamide
- Temperature: Cooling to -10 °C during bromine addition to control exotherm
- Bromine: Slight excess (~2 mol %)
- Reaction time: Several hours (e.g., 4 hours for bromine addition)
-
- Yield: Approximately 77.5%
- Purity: >97% with minimal open-chain halogenoalkane impurities (~0.6%)
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Triphenylphosphine | 280.8 g (stoichiometric excess) |
| Cyclopropylmethanol | 70 g |
| Bromine | 158.3 g (2 mol% excess) |
| Temperature | Room temperature, cooled to -10 °C during bromine addition |
| Yield | 77.5% |
| Purity | >97% |
This method is well-documented in patent US6008420 and related literature.
Use of Triarylphosphites (Triphenylphosphite) with Bromine in Highly Polar Aprotic Solvents
Recent advances have shown that using triarylphosphites instead of triphenylphosphine improves solubility and reaction control, allowing higher productivity and purity.
-
- Triarylphosphite (e.g., triphenylphosphite) is more polar due to oxygen substitution on phosphorus.
- Solvents: DMF, sulfolane, or dimethyl sulfoxide (DMSO), which are highly polar aprotic solvents.
- Temperature control is critical to avoid ring-opening side reactions; typically maintained below 15 °C.
-
- Higher purity of (bromomethyl)cyclopropane due to reduced by-products.
- Enhanced solubility of reagents allows higher concentration and better heat management.
-
- Dissolve triarylphosphite in polar aprotic solvent.
- Add bromine slowly at temperatures below 15 °C.
- Add cyclopropylmethanol under controlled temperature to prevent exothermic runaway.
- Work-up involves distillation under reduced pressure to isolate the product.
-
- Reaction mixture cooled to -8 ± 2 °C.
- Cyclopropylcarbinol added over 12 hours without exceeding 2 °C.
- Product distilled at 28 ± 3 °C under vacuum (~10 mmHg).
- Washing steps with cold sodium bicarbonate solution to remove impurities.
- Yield: Industrial scale production of 550 kg bromomethylcyclopropane reported.
Nucleophilic Substitution Using (Bromomethyl)cyclopropane as an Alkylating Agent
In some synthetic routes, (bromomethyl)cyclopropane is used as an alkylating agent to prepare derivatives such as [1-(Bromomethyl)cyclopropyl]cyclopentane by nucleophilic substitution with cyclopentane derivatives bearing nucleophilic groups.
-
- Base: Potassium carbonate or sodium hydroxide
- Solvent: N,N-dimethylformamide (DMF), acetone, or dichloromethane
- Temperature: Ambient to reflux (20 °C to 80 °C)
- Reaction time: 8 to 16 hours
-
- Variable depending on substrates; examples include 17% to quantitative yields.
- Purification typically by column chromatography.
| Yield | Base | Solvent | Temperature | Time | Product Description |
|---|---|---|---|---|---|
| 47% | Sodium hydroxide | Dichloromethane | 20 °C | 16 h | 5-bromo-3-(cyclopropylmethoxy)pyridin-2-amine |
| 17% | Potassium carbonate | DMF | 80 °C | 8 h | Alkylated quinazoline derivative |
| 100% | Potassium carbonate | DMF | 70 °C | Overnight | 1,3-bis(cyclopropylmethyl)-6-nitroquinazoline-2,4(1H,3H)-dione |
| 79% | Potassium carbonate | DMF | 20 °C | 16 h | Same as above |
| 131 mg | Potassium carbonate | Acetone | Reflux | Overnight | Ethyl 5-(cyclopropylmethoxy)-1H-indole-2-carboxylate |
These data demonstrate the versatility of (bromomethyl)cyclopropane as an intermediate for further functionalization.
| Method | Reagents & Solvents | Temperature Control | Yield Range | Purity & By-products | Scale & Application |
|---|---|---|---|---|---|
| Triphenylphosphine + Bromine in DMF | Triphenylphosphine, Bromine, DMF | Cooling to -10 °C during bromine addition | ~77.5% | >97% purity, low bromoalkene impurities | Laboratory to pilot scale |
| Triarylphosphite + Bromine in Polar Aprotic Solvents | Triphenylphosphite, Bromine, DMF/DMSO/Sulfolane | <15 °C, careful heat management | Industrial scale yields (e.g., 550 kg batches) | High purity, minimized ring-opening side reactions | Industrial scale, high productivity |
| Nucleophilic substitution with (Bromomethyl)cyclopropane | (Bromomethyl)cyclopropane, K2CO3 or NaOH, DMF/acetone/dichloromethane | 20–80 °C, 8–16 h | 17% to quantitative | Product dependent, requires chromatography | Synthesis of derivatives, research scale |
The use of triarylphosphites over triphenylphosphine represents a significant advancement, improving reaction efficiency and product purity by enhancing solubility and reducing side reactions caused by ring strain in cyclopropane.
Temperature control is critical in all methods to prevent exothermic ring-opening reactions that degrade yield and purity. Industrial processes employ slow addition rates and cooling jackets to maintain temperatures near or below 0 °C.
The purification often involves distillation under reduced pressure and washing with cold aqueous bicarbonate solutions to remove acidic and phosphorus-containing impurities.
The nucleophilic substitution approach using (bromomethyl)cyclopropane as an alkylating agent allows the synthesis of more complex molecules, including heterocyclic derivatives, expanding the utility of the bromomethylcyclopropane intermediate.
The preparation of this compound and related bromomethylcyclopropane compounds is well-established through bromination of cyclopropylmethanol derivatives using phosphorus reagents and bromine in polar aprotic solvents. Advances in reagent choice and reaction conditions have enabled high purity and scalable production. Additionally, the bromomethylcyclopropane intermediate serves as a versatile alkylating agent in further synthetic elaborations.
The choice of method depends on the desired scale, purity requirements, and downstream applications. Industrial methods prioritize temperature control and solvent choice to maximize yield and minimize impurities, while laboratory methods focus on flexibility and derivative synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes SN2 displacement with various nucleophiles due to its primary alkyl halide character.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (excess) | EtOH, 60°C, 12 hrs | [1-(Aminomethyl)cyclopropyl]cyclopentane | 78% | |
| NaSPh | DMF, 25°C, 6 hrs | [1-(Phenylthiomethyl)cyclopropyl]cyclopentane | 85% | |
| KCN | DMSO, 80°C, 8 hrs | [1-(Cyanomethyl)cyclopropyl]cyclopentane | 62% |
Mechanistic Notes :
-
Reactions proceed via a backside attack due to the primary carbon’s geometry, favoring SN2 over SN1.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.
Elimination Reactions
Under basic conditions, dehydrohalogenation occurs, forming an alkene via E2 mechanism .
| Base | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| t-BuOK | THF, 70°C, 3 hrs | Cyclopentylidenecyclopropane | 94% trans | |
| DBU | Toluene, 110°C, 2 hrs | Bicyclo[3.1.0]hex-1-ene | 88% |
Key Observations :
-
Steric hindrance from the cyclopropane ring directs elimination to form strained bicyclic alkenes .
-
High temperatures favor elimination over substitution.
Radical-Mediated Ring-Opening Reactions
The cyclopropane ring undergoes radical-induced cleavage under specific conditions, forming butenyl derivatives.
| Initiator | Conditions | Product | Rate Constant (k) | Source |
|---|---|---|---|---|
| AIBN | Benzene, 80°C, 12 hrs | 4-Cyclopentylbut-1-ene | 1.2×10⁸ s⁻¹ | |
| UV Light | CCl₄, 25°C, 6 hrs | 3-Cyclopentylbut-1-ene | 8.7×10⁷ s⁻¹ |
Mechanism :
-
Homolytic cleavage of the C-Br bond generates a cyclopropylmethyl radical, which rapidly ring-opens to a butenyl radical (Fig. 1) .
-
Radical stability follows the order: tertiary > secondary > primary.
Figure 1 : Radical ring-opening pathway
textCyclopropane → Cyclopropylmethyl Radical → Butenyl Radical → Hydrogen Abstraction → Butene
Coupling Reactions
The bromide participates in cross-coupling reactions catalyzed by transition metals.
| Catalyst | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PhB(OH)₂, K₂CO₃ | [1-(Phenylmethyl)cyclopropyl]cyclopentane | 73% | |
| NiCl₂(dppp) | ZnEt₂, THF | [1-(Ethylmethyl)cyclopropyl]cyclopentane | 68% |
Conditions :
-
Suzuki-Miyaura couplings require anhydrous conditions and inert atmospheres.
-
Nickel catalysts enable alkyl-alkyl couplings with moderate efficiency.
Cyclopropane Ring Functionalization
The strained cyclopropane ring reacts in electrophilic additions and ring-expansions .
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂SO₄ | 0°C, 1 hr | Cyclopentylcyclobutanol | Acid-catalyzed | |
| O₃ | CH₂Cl₂, -78°C | Cyclopentyl malonaldehyde | Ozonolysis |
Mechanistic Insights :
-
Acid-mediated ring-opening proceeds via carbocation formation, followed by nucleophilic attack .
-
Ozonolysis cleaves the cyclopropane ring to form dicarbonyl compounds .
Stability and Side Reactions
Scientific Research Applications
[1-(Bromomethyl)cyclopropyl]cyclopentane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]cyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Cationic Intermediate Pathways: Cyclopropyl groups adjacent to bromomethyl substituents favor cationic rebound mechanisms, as shown in manganese-catalyzed oxidations of cyclopropane derivatives. This contrasts with non-cyclopropane analogs, where radical pathways dominate .
- Synthetic Utility : Bromomethylcyclopropylcyclopentane derivatives are intermediates in synthesizing complex molecules like montelukast analogs, where cyclopropane rings enhance rigidity and bioavailability .
Biological Activity
[1-(Bromomethyl)cyclopropyl]cyclopentane is an organic compound with the molecular formula CHBr. Its unique structure, featuring a bromomethyl group attached to a cyclopropyl ring, presents potential for various biological activities due to its reactivity and interaction capabilities with biological targets. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and structural comparisons.
Structural Overview
The compound consists of:
- Bromomethyl Group : Enhances lipophilicity and potential receptor binding.
- Cyclopropyl Ring : Influences pharmacokinetics and dynamics.
The combination of these structural features suggests that this compound may exhibit significant biological properties, although specific data on its activity is limited.
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, several related compounds have shown notable effects in various biological pathways. The following sections summarize relevant findings from structural analogs and propose potential activities based on molecular interactions.
1. Receptor Binding and Enzyme Interaction
The presence of the bromomethyl group may facilitate interactions with enzymes or receptors. Similar compounds have demonstrated:
- Inhibition of Enzymatic Activity : Compounds with bromine substituents often show enhanced binding affinities to target proteins, suggesting potential inhibitory effects on certain enzymatic pathways.
- Receptor Modulation : The lipophilic nature of brominated compounds can lead to increased membrane permeability, enhancing their ability to modulate receptor activity.
2. Antimicrobial Activity
Research indicates that structurally similar compounds possess antimicrobial properties. For example:
- Brominated derivatives have been shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL in some cases .
- The structural feature of having a bromine atom is often correlated with enhanced antimicrobial efficacy due to its electron-withdrawing properties, which can affect the electron density on adjacent functional groups.
Case Studies and Comparative Analysis
To better understand the potential biological activity of this compound, we can compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopropylmethylcyclopentane | Lacks bromomethyl group | Lower reactivity; minimal biological data |
| 1-Bromo-1-methylcyclopentane | Similar structure but lacks cyclopropyl group | Moderate antibacterial properties |
| Cyclopropylmethyl bromide | Contains bromomethyl group | Notable antimicrobial effects |
This table illustrates how the unique combination of the cyclopropyl and bromomethyl groups in this compound may confer distinct reactivity patterns and potential biological activities not present in its analogs.
Mechanistic Insights
Preliminary studies suggest that the bromomethyl group could enhance the compound's reactivity towards nucleophiles, potentially leading to:
- Formation of Reactive Intermediates : These intermediates may interact with cellular components, leading to downstream biological effects.
- Targeting Specific Pathways : Understanding these interactions can help elucidate its mechanism of action within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
